

Best practices for long-term storage of Ac-YVAD-cmk powder.

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Compound of Interest

Compound Name: Ac-YVAD-cmk

Cat. No.: B15606996

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Ac-YVAD-cmk Technical Support Center

This technical support center provides best practices for the long-term storage and handling of **Ac-YVAD-cmk** powder, a selective and irreversible inhibitor of caspase-1. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for **Ac-YVAD-cmk** powder?

A1: For long-term stability, **Ac-YVAD-cmk** powder should be stored at -20°C.^{[1][2][3][4]} It is crucial to keep the powder away from moisture and light.^{[1][3]} Under these conditions, the powder is stable for up to three years.^[1]

Q2: How should I store **Ac-YVAD-cmk** once it is reconstituted in a solvent?

A2: Reconstituted **Ac-YVAD-cmk** in a solvent should be stored at -80°C for long-term stability, where it can be stable for up to one year.^[1] For shorter periods, it can be stored at -20°C for up to one month.^{[3][4]} To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.^[4]

Q3: In which solvents can I dissolve **Ac-YVAD-cmk** powder?

A3: **Ac-YVAD-cmk** is soluble in several organic solvents. The most common solvent is Dimethyl Sulfoxide (DMSO), in which it can be dissolved at concentrations up to 90 mg/mL.^[1]

[2] It is also soluble in Dimethylformamide (DMF) at up to 10 mg/mL.[1][4] Sonication is recommended to aid dissolution.[1]

Q4: What is the primary mechanism of action of **Ac-YVAD-cmk**?

A4: **Ac-YVAD-cmk** is a selective and irreversible inhibitor of caspase-1, also known as Interleukin-1 Converting Enzyme (ICE).[1][2] It functions by mimicking the substrate recognition sequence of caspase-1 and forming a covalent bond with the enzyme's active site, leading to its inactivation.[2] This inhibition prevents the processing and maturation of pro-inflammatory cytokines IL-1 β and IL-18, thereby blocking inflammatory signaling pathways like pyroptosis.[1][2][5]

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Reduced or no inhibition of caspase-1 activity	Degradation of Ac-YVAD-cmk: Improper storage of the powder or reconstituted solution (e.g., exposure to moisture, light, or repeated freeze-thaw cycles) can lead to a loss of activity.	Ensure the powder is stored at -20°C, protected from light and moisture. Aliquot reconstituted solutions and store them at -80°C. Use a fresh aliquot for each experiment.
Incorrect inhibitor concentration: The concentration of Ac-YVAD-cmk may be too low to effectively inhibit caspase-1 in your experimental setup.	The effective working concentration can vary depending on the cell type and experimental conditions. A typical range for cell culture assays is 0.1–30 µg/ml. [2] Perform a dose-response experiment to determine the optimal concentration for your system.	
Issues with the experimental assay: Problems with other reagents, cell viability, or the detection method can be mistaken for inhibitor inactivity.	Include appropriate positive and negative controls in your experiment. For instance, use a known activator of caspase-1 as a positive control and a vehicle-only control. Consider using a broad-spectrum caspase inhibitor as an additional control to validate the assay.	
Precipitation of Ac-YVAD-cmk in cell culture media	Low solubility in aqueous solutions: Ac-YVAD-cmk has limited solubility in aqueous media.	When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation. Prepare fresh dilutions from

the stock solution just before use.

Inconsistent experimental results	Variability in inhibitor preparation: Inconsistent pipetting or incomplete dissolution of the powder can lead to variations in the actual concentration used.	Ensure the powder is fully dissolved when preparing the stock solution; sonication can be helpful.[1] Use calibrated pipettes for accurate dilutions.
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Cell health and passage number: The responsiveness of cells to stimuli and inhibitors can change with passage number and overall health.	Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
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Data Presentation

Table 1: Storage and Stability of **Ac-YVAD-cmk**

Form	Storage Temperature	Duration of Stability	Key Considerations
Powder	-20°C	Up to 3 years[1]	Keep away from moisture and light.[1][3]
Reconstituted in Solvent	-80°C	Up to 1 year[1]	Aliquot to avoid repeated freeze-thaw cycles.[4]
Reconstituted in Solvent	-20°C	Up to 1 month[3][4]	Suitable for short-term storage.

Table 2: Solubility of **Ac-YVAD-cmk**

Solvent	Concentration	Notes
DMSO	up to 90 mg/mL (166.4 mM)[1]	Sonication is recommended to aid dissolution.[1]
DMF	up to 10 mg/mL (18.48 mM)[1]	Sonication is recommended.[1]

Table 3: Recommended Working Concentrations

Application	Concentration Range	Reference
In vitro cell culture assays	0.1–30 µg/ml	[2]
Activated microglia inhibition	40 and 80 µM	[1][3]
In vivo (rat model)	12.5 µmol/kg	[1][3]
In vivo (rat intracerebroventricular injection)	300 ng/rat	[6]

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol is adapted from a method using a fluorogenic substrate to measure caspase-1 activity.

Materials:

- Cells of interest
- Lysis buffer (e.g., 25 mM HEPES, pH 7.4, with protease inhibitors)
- **Ac-YVAD-cmk** (for negative control/inhibition)
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-amc)
- Assay buffer (e.g., 25 mM HEPES, pH 7.4, 2 mM DTT)

- 96-well black microplate
- Fluorometer

Methodology:

- **Cell Culture and Treatment:** Plate cells at the desired density and culture overnight. Treat cells with your stimulus to induce caspase-1 activation. Include a negative control group treated with vehicle and a group pre-treated with **Ac-YVAD-cmk** (e.g., for 1 hour) before stimulation.
- **Cell Lysis:** After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing the caspase-1 activity.
- **Caspase-1 Activity Measurement:** a. In a 96-well black microplate, add equal amounts of protein (e.g., 50-200 µg) from each lysate to separate wells. b. Add the assay buffer to each well to a final volume of 100 µL. c. Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-amc to a final concentration of 50 µM). d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at regular intervals (e.g., every 5 minutes for 1 hour).
- **Data Analysis:** Calculate the rate of substrate cleavage (change in fluorescence over time). Normalize the activity to the protein concentration of each sample. Compare the activity in stimulated cells with and without **Ac-YVAD-cmk** to determine the extent of inhibition.

Protocol 2: Measurement of IL-1 β Release from Cultured Cells

This protocol outlines the steps to measure the secretion of mature IL-1 β from cultured cells, a downstream effect of caspase-1 activation.

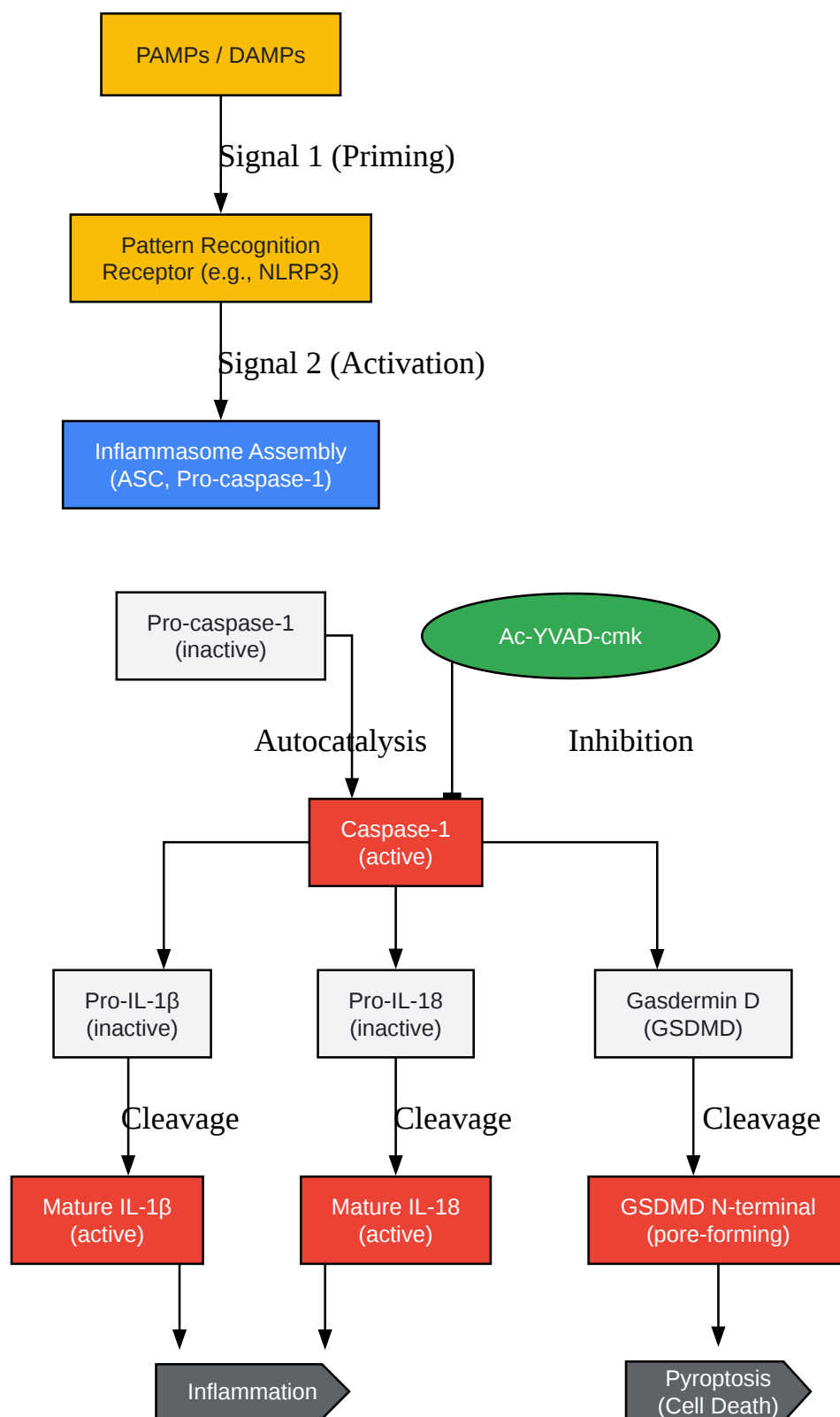
Materials:

- Cells capable of producing IL-1 β (e.g., macrophages, microglia)
- Lipopolysaccharide (LPS) or other priming agents
- ATP or other inflammasome activators
- **Ac-YVAD-cmk**
- Cell culture medium
- Human or mouse IL-1 β ELISA kit

Methodology:

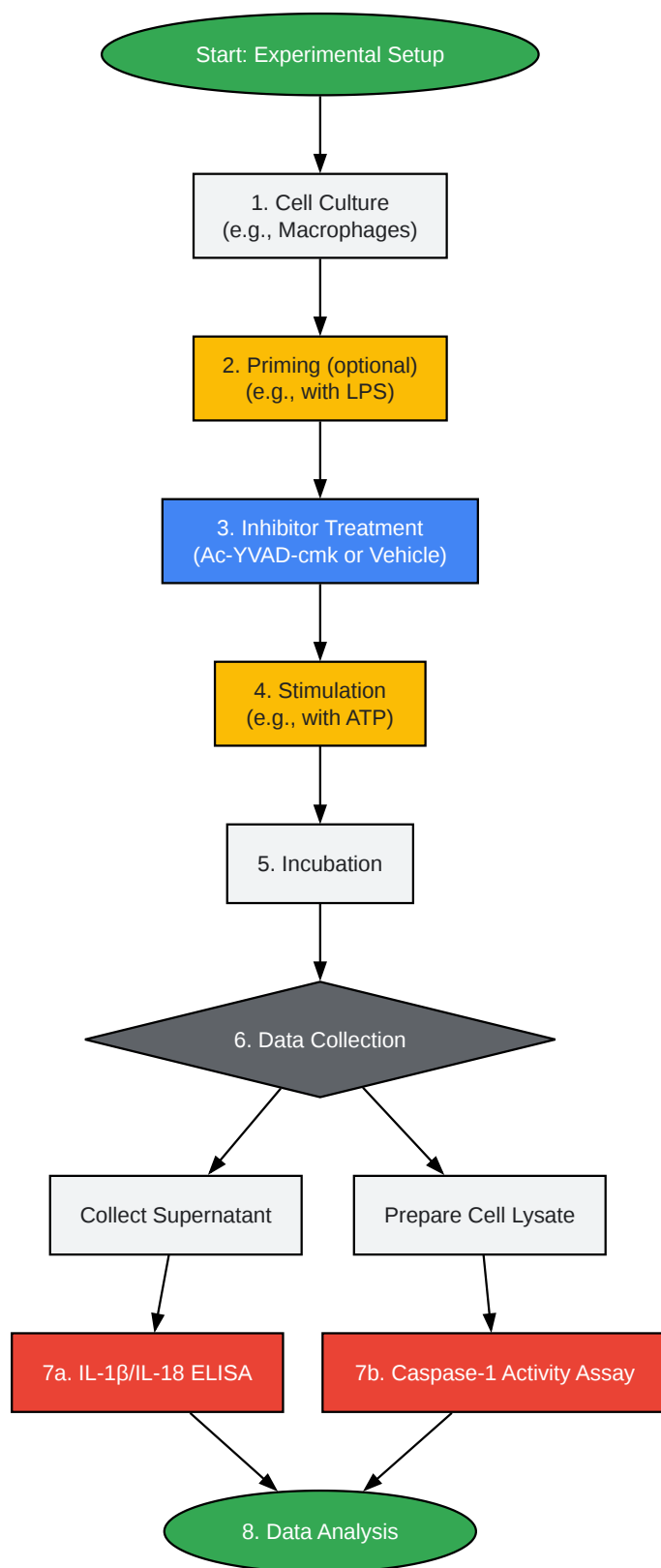
- **Cell Priming:** Plate cells and allow them to adhere. Prime the cells with a TLR agonist like LPS (e.g., 1 μ g/mL for 3-4 hours) to induce the transcription and translation of pro-IL-1 β .
- **Inhibitor Treatment:** Pre-treat the cells with various concentrations of **Ac-YVAD-cmk** or vehicle (DMSO) for 1 hour.
- **Inflammasome Activation:** Add an inflammasome activator such as ATP (e.g., 1-5 mM for 30-60 minutes) to trigger the assembly of the inflammasome and activation of caspase-1.
- **Supernatant Collection:** After incubation, carefully collect the cell culture supernatant. Centrifuge the supernatant to pellet any detached cells and debris.
- **IL-1 β Measurement:** Quantify the concentration of mature IL-1 β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Compare the levels of secreted IL-1 β in the different treatment groups. A significant reduction in IL-1 β in the **Ac-YVAD-cmk** treated groups compared to the stimulated control indicates successful inhibition of caspase-1.

Mandatory Visualizations



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Caption: Inflammasome signaling pathway and the point of inhibition by **Ac-YVAD-cmk**.



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Caption: General experimental workflow for assessing **Ac-YVAD-cmk** efficacy.

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